1-Acetyl-3-(trifluoroacetyl)piperidin-4-one
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Overview
Description
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
The synthesis of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one typically involves the reaction of piperidine with acetyl and trifluoroacetyl groups. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Industrial production methods often involve multistep synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceuticals with potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its antimalarial and antiviral activities.
Berberine: Known for its antimicrobial and antidiabetic properties
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one |
InChI |
InChI=1S/C9H10F3NO3/c1-5(14)13-3-2-7(15)6(4-13)8(16)9(10,11)12/h6H,2-4H2,1H3 |
InChI Key |
BNIMTBKZKXNWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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